molecular formula C15H24N2O4 B8622749 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide CAS No. 88692-78-8

4-(Hexyloxy)-3,5-dimethoxybenzohydrazide

Cat. No.: B8622749
CAS No.: 88692-78-8
M. Wt: 296.36 g/mol
InChI Key: DFAKDFOYHIXEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexyloxy)-3,5-dimethoxybenzohydrazide is a chemical compound of interest in organic synthesis and materials science research. This molecule features a benzohydrazide core that is substituted with 3,5-dimethoxy and 4-(hexyloxy) functional groups. The hydrazide functional group is a key reactive site, known for its ability to form various heterocyclic structures or to act as a linking moiety in the synthesis of larger molecular assemblies . The compound is structurally related to syringic acid hydrazide (4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide), which shares the same dimethoxy-substituted aromatic core . The primary distinction is the replacement of the hydroxyl group with a longer, lipophilic hexyloxy chain. This hexyloxy group can significantly alter the compound's physical properties, such as increasing its hydrophobicity and potentially improving its solubility in organic solvents, making it a valuable derivative for structure-activity relationship studies. Potential research applications for this hydrazide derivative include its use as a building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity, and in materials chemistry for the development of ligands, coordination polymers, or functional organic materials. Researchers value this compound for its versatility as a synthetic intermediate. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88692-78-8

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

4-hexoxy-3,5-dimethoxybenzohydrazide

InChI

InChI=1S/C15H24N2O4/c1-4-5-6-7-8-21-14-12(19-2)9-11(15(18)17-16)10-13(14)20-3/h9-10H,4-8,16H2,1-3H3,(H,17,18)

InChI Key

DFAKDFOYHIXEEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1OC)C(=O)NN)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzohydrazide Derivatives

4-Methoxy-N'-(2-methoxybenzylidene)-benzohydrazide
  • Structural Differences : Replaces the 3,5-dimethoxybenzoate moiety with a 2-methoxybenzene ring .
  • Bioactivity : Similar broad-spectrum bioactivity (antimicrobial, antioxidant) due to the hydrazide backbone, but reduced anticonvulsant potency compared to hexyloxy analogs .
  • Crystal Structure : Dihedral angle between benzene rings is 17.41° (vs. 18.28° in trihydroxy analogs), affecting molecular packing .
4-Hydroxy-3,5-dimethoxybenzohydrazide (CAS 1443-76-1)
  • Structural Differences : Lacks the hexyloxy group but retains methoxy and hydroxy substituents .
  • Implications : Reduced lipophilicity (lower logP) likely diminishes membrane permeability compared to the hexyloxy variant .
N′-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide
  • Structural Differences : Features a 3,4,5-trihydroxy phenyl ring instead of hexyloxy/methoxy groups .

Triazole Derivatives

3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (Compound 5f)
  • Structural Differences : Replaces the hydrazide group with a triazole ring, introducing rotatable bonds for receptor interaction .
  • Bioactivity : Superior anticonvulsant activity (ED50 = 37.3 mg/kg, PI = 11.3) compared to carbamazepine (PI = 6.4). The hexyloxy group enhances receptor affinity .
  • Toxicity : Lower neurotoxicity (TD50 = 422.5 mg/kg) suggests better safety than rigid hydrazides .

Benzaldehyde Precursors

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)
  • Role : Common precursor for benzohydrazides .
  • Bioactivity : Strong antioxidant (reduces DNA damage via Akt pathway) but lacks direct anticonvulsant effects .
  • Physicochemical Properties: Boiling point = 465.7 K; soluble in DMSO, methanol, and chloroform .
4-Hydroxy-3,5-dimethylbenzaldehyde
  • Structural Differences : Methyl groups replace methoxy substituents, increasing hydrophobicity (XLogP3 = 0.8) .
  • Applications: Used in indanocine analogs but less bioactive than methoxy derivatives .

Halogenated and Alkoxy Analogs

4-Hydroxy-N-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide
  • Structural Differences : Chlorine atoms and hydroxyl groups introduce electronegative effects .
  • Crystal Structure : Smaller dihedral angle (5.1°) between benzene rings, promoting planar conformations and stronger intermolecular H-bonds .
3,5-Dimethoxy-4-propoxybenzaldehyde
  • Structural Differences : Propoxy group instead of hexyloxy; shorter chain reduces lipophilicity .
  • Applications : Intermediate for antifungal agents but less potent than hexyloxy derivatives .

Comparative Data Tables

Table 1: Bioactivity and Physicochemical Properties

Compound Bioactivity (Key Finding) ED50 (mg/kg) logP Solubility
4-(Hexyloxy)-3,5-dimethoxybenzohydrazide Anticonvulsant, antimicrobial N/A ~2.5* DMSO, methanol
3-Heptyloxy-4-(hexyloxy)triazole (5f) ED50 = 37.3 (MES test) 37.3 ~3.0 Ethanol, DMSO
Syringaldehyde Antioxidant (Akt activation) N/A 1.2 Chloroform, DMSO
4-Hydroxy-3,5-dimethoxybenzohydrazide Moderate antimicrobial N/A ~1.8 Methanol

*Estimated based on structural analogs.

Table 2: Structural Parameters

Compound Dihedral Angle (°) Key Hydrogen Bonds
This compound 17.41 N1–H1A···O5, C18–H18B···N2
N′-(3,4,5-Trihydroxybenzylidene) 18.28 O1–H1A⋯O4, O2–H2A⋯O4
4-Hydroxy-N-(3,5-dichloro) analog 5.1 N–H⋯O, O–H⋯O

Preparation Methods

Williamson Ether Synthesis with Alkyl Halides

Syringic acid reacts with 1-bromohexane in the presence of a base, typically potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) or ethanol.

Example Procedure (,):

  • Reactants : Syringic acid (10 mmol), 1-bromohexane (12 mmol), K₂CO₃ (20 mmol).

  • Solvent : DMF (30 mL).

  • Conditions : Reflux at 110°C for 24 hours.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (50% ethyl acetate/hexane).

  • Yield : 85–92% ().

Mechanistic Insight :
The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of 1-bromohexane. The reaction follows second-order kinetics, with rate dependence on both the phenoxide and alkyl halide concentrations.

Alternative Alkylation Agents

Ethylene carbonate or dimethyl sulfate can serve as alkylating agents under basic conditions. For example, ethylene carbonate with K₂CO₃ in DMF at 110°C yields 95% ethoxy-substituted syringic acid (). Adapting this for hexyloxy groups requires longer-chain alkylating agents.

Hydrazide Formation from 4-(Hexyloxy)-3,5-dimethoxybenzoic Acid

The carboxylic acid is converted to the hydrazide via two primary routes:

Direct Reaction with Hydrazine Hydrate

Procedure (,):

  • Reactants : 4-(Hexyloxy)-3,5-dimethoxybenzoic acid (5 mmol), hydrazine hydrate (15 mmol).

  • Solvent : Ethanol (20 mL).

  • Conditions : Reflux at 80°C for 6 hours.

  • Workup : The solvent is evaporated, and the residue is recrystallized from methanol.

  • Yield : 70–78% ().

Limitations : Excess hydrazine is required to drive the reaction, and side products (e.g., diacylhydrazines) may form.

Via Acid Chloride Intermediate

Procedure (,):

  • Acid Chloride Formation :

    • Reactants : 4-(Hexyloxy)-3,5-dimethoxybenzoic acid (5 mmol), thionyl chloride (10 mmol).

    • Conditions : Reflux at 70°C for 2 hours.

    • Workup : Excess thionyl chloride is removed under vacuum.

  • Hydrazide Synthesis :

    • Reactants : Acid chloride (5 mmol), hydrazine hydrate (10 mmol).

    • Solvent : Tetrahydrofuran (THF, 15 mL).

    • Conditions : Stir at 25°C for 4 hours.

    • Yield : 88–94% ().

Advantages : Higher yields and fewer side reactions compared to direct methods.

Optimization of Reaction Conditions

Alkylation Step

ParameterOptimal ConditionYield (%)Source
BaseK₂CO₃92
SolventDMF89
Temperature110°C85
Alkylating Agent1-Bromohexane90

Hydrazide Formation

MethodConditionsYield (%)Source
Direct HydrazineEthanol, 80°C, 6h75
Acid Chloride RouteTHF, 25°C, 4h93

Challenges and Solutions

  • Low Solubility of Syringic Acid : Use DMF or dimethylacetamide (DMAc) to enhance solubility during alkylation ().

  • Over-Alkylation : Control stoichiometry (1:1.2 ratio of syringic acid to alkylating agent) ().

  • Hydrazine Toxicity : Employ closed systems and stoichiometric hydrazine to minimize exposure ( ).

Q & A

Basic: What are the standard synthetic routes for 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide?

Methodological Answer:
The compound is typically synthesized via a multi-step process:

Etherification : React 3,5-dimethoxy-4-hydroxybenzoic acid with hexyl bromide under basic conditions (e.g., K₂CO₃) to introduce the hexyloxy group .

Hydrazide Formation : Treat the resulting 4-(hexyloxy)-3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol .
Key Conditions : Reflux in aprotic solvents (e.g., DMF or DMSO) and inert atmosphere (N₂/Ar) to prevent oxidation. Yield optimization requires precise stoichiometric control of hydrazine .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation involves:

  • Spectroscopy :
    • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of hydrazide) and ~3300 cm⁻¹ (N-H stretch) .
    • NMR : ¹H NMR signals for methoxy (δ 3.8–3.9 ppm), hexyloxy (δ 3.4–3.5 ppm), and aromatic protons (δ 6.5–7.0 ppm) .
  • X-ray Crystallography : Resolves hydrogen bonding networks (e.g., N-H···O interactions) and confirms planarity of the benzohydrazide core .

Basic: What are the stability profiles under varying conditions?

Methodological Answer:

  • Thermal Stability : Stable up to 150°C (TGA analysis). Degrades above this temperature, releasing CO and NH₃ .
  • pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming 4-(hexyloxy)-3,5-dimethoxybenzoic acid and hydrazine derivatives .
    Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How does the compound interact with biological targets?

Methodological Answer:

  • Enzyme Inhibition : The hydrazide moiety chelates metal ions (e.g., Zn²⁺) in metalloenzymes, disrupting catalytic activity. For example, it inhibits tyrosinase (IC₅₀ ~12 µM) via competitive binding .
  • Apoptosis Induction : In cancer cell lines (e.g., MCF-7), it activates caspase-3/7 by disrupting mitochondrial membrane potential (JC-1 assay data) .
    Experimental Design : Use fluorescence-based assays (e.g., FAM-FLICA) to quantify caspase activity and validate with Western blotting for cleaved PARP .

Advanced: How can synthesis yields be optimized for scale-up?

Methodological Answer:

  • Reagent Optimization : Replace SOCl₂ with EDCI/HOBt for safer coupling in hydrazide formation (yield increases from 65% to 82%) .
  • Solvent Screening : Use THF instead of ethanol to reduce side reactions (e.g., esterification), improving purity from 90% to 98% .
    Data-Driven Approach : Design a response surface methodology (RSM) experiment to model the effects of temperature, solvent polarity, and catalyst loading .

Advanced: What analytical methods resolve degradation products?

Methodological Answer:

  • HPLC-MS : Use a C18 column with gradient elution (0.1% formic acid in H₂O:ACN). Major degradation peaks at ~8.2 min (hydrolyzed acid) and ~10.5 min (hexyloxy cleavage product) .
  • GC-MS : Detect volatile byproducts (e.g., hexanol) using a DB-5MS column and electron ionization .

Advanced: How do structural modifications affect bioactivity?

Methodological Answer:

  • Alkoxy Chain Length : Increasing hexyloxy to octyloxy reduces solubility (logP from 3.2 to 4.1) but enhances membrane permeability (Caco-2 assay) .
  • Methoxy Substitution : Removing 3-methoxy groups decreases antioxidant activity (DPPH assay IC₅₀ from 25 µM to 48 µM) due to reduced electron-donating capacity .
    Validation : Perform QSAR modeling to correlate substituent effects with IC₅₀ values .

Advanced: What computational methods predict its reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon) .
  • Molecular Docking : Simulate binding to tyrosinase (PDB: 2Y9X) using AutoDock Vina. Hydrazide forms H-bonds with His263 and Asn260 .

Advanced: How to address contradictory data in cytotoxicity studies?

Methodological Answer:

  • Source Variability : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 30 µM in HepG2) may arise from differences in cell passage number or assay duration .
  • Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) in triplicate .

Advanced: What are its applications in material science?

Methodological Answer:

  • Coordination Polymers : React with Cu(II) to form 2D networks (PXRD-confirmed) with potential for gas storage .
  • Photodynamic Therapy : Acts as a photosensitizer—singlet oxygen quantum yield (ΦΔ) of 0.42 measured via DPBF degradation assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.